Picrasinol B
Overview
Description
Scientific Research Applications
Identification and Isolation : Picrasinol B has been identified and isolated from the stem bark of Picrasma ailanthoides, along with other quassinoid glucosides and hemiacetals (Okano, Fujita, Fukamiya, & Aratani, 1985).
Ethnopharmacology : The Picrasma genus, including species containing this compound, has been used in traditional medicine for treating various ailments such as fever, inflammation, dysentery, and cancer. These species are rich in compounds like quassinoids and alkaloids, which exhibit a wide range of bioactivities including cytotoxic, anti-inflammatory, and antimicrobial activities (Xu, Liang, Su, He, & Liang, 2021).
Biological Activities : Research on Picrasma javanica, another species in the Picrasma genus, has yielded compounds with antiproliferative activities against various cancer cell lines, indicating potential anti-cancer properties (Prema, Wong, Nugroho, Awouafack, Win, Win, Ngwe, & Morita, 2019).
Anti-Malarial Activity : Some quassinoids, including this compound, have been studied for their activity against Plasmodium falciparum, suggesting potential anti-malarial properties (Cachet, Ho-A-Kwie, Rivaud, Houël, Deharo, Bourdy, & Jullian, 2012).
In Vitro Cultivation : Studies on the in vitro culture of Picrasma species, which produce quassinoids including this compound, indicate a potential for biotechnological applications, especially for the extraction of bioactive compounds (Scragg & Allan, 1993).
Pharmacological Activity : Picrasma quassioides, another species in this genus, has been reported to have pharmacological activities such as anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-parasitic. This is related to its phytochemicals including quassinoids (Jamil, Taher, Susanti, Rahman, & Zakaria, 2020).
Analytical Method Development : Research has been conducted on developing analytical methods for the quantification of quassinoids in plants like Picrasma crenata, which could aid in standardizing extracts for medicinal use (Cardoso, Kamei, Nunes, Lazeri, Neto, Novello, & Bruschi, 2008).
Properties
IUPAC Name |
10-hydroxy-17-methoxy-7,15,19,20-tetramethyl-3,5,11-trioxapentacyclo[10.7.1.02,6.08,20.014,19]icos-16-en-18-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-10-6-14(25-5)20(24)22(4)12(10)7-15-21(3)13(8-16(23)28-15)11(2)17-18(19(21)22)27-9-26-17/h6,10-13,15-19,23H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYGNZRHZRPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4CC(O3)O)C)OCO5)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008845 | |
Record name | 6-Hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,5,6,7a,7b,8,8a,9,12a,12b,12c-dodecahydro-2H-[1,3]dioxolo[3,4]phenanthro[10,1-bc]pyran-12(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89498-91-9 | |
Record name | Picrasinol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089498919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,5,6,7a,7b,8,8a,9,12a,12b,12c-dodecahydro-2H-[1,3]dioxolo[3,4]phenanthro[10,1-bc]pyran-12(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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